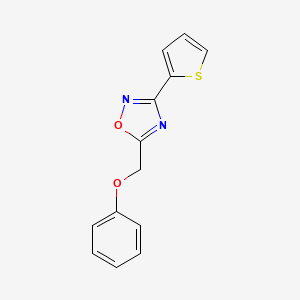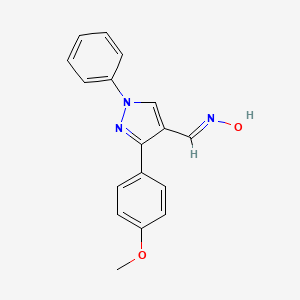![molecular formula C18H24N4O2 B5556716 1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)
1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like 1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone often involves multi-step reactions, starting from basic chemical structures to the final complex form. Techniques such as donor-acceptor cyclopropane or cyclobutane treatment with 1,3,5-triazinanes under the catalysis of MgI2 have been utilized to access pyrrolidines and piperidines efficiently (Garve, Kreft, Jones, & Werz, 2017). Such synthetic approaches highlight the flexibility in crafting cyclopropyl and pyrrolidinone frameworks, which are central to the molecular structure of the compound .
Molecular Structure Analysis
Understanding the molecular structure of 1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone involves analyzing its cyclopropyl and pyrrolidinone rings, and how substituents like the 2-methyl-4-pyridinyl group and the piperazine moiety influence its three-dimensional conformation and chemical reactivity. Studies involving similar structures have shown that the presence of these groups can significantly impact the molecule's conformational preference and its interaction with biological targets (Wu, Toppet, Compernolle, & Hoornaert, 2000).
Chemical Reactions and Properties
The compound's ability to undergo various chemical reactions, including carbonylation and nucleophilic substitutions, underscores its versatility. For instance, N-(2-pyridinyl)piperazines have been shown to undergo novel carbonylation reactions in the presence of catalytic amounts of Rh4(CO)12, leading to significant structural modifications that could be analogous to reactions this compound might undergo (Ishii, Chatani, Kakiuchi, & Murai, 1997).
科学的研究の応用
Topoisomerase II Inhibition
1-Cyclopropyl derivatives have been studied for their activity against mammalian topoisomerase II (topo II), an enzyme crucial for DNA replication and cell division. One compound, in particular, showed interaction with topo II, demonstrating modest in vitro cytotoxicity and in vivo activity against certain cancer cells. This highlights the potential use of these compounds in cancer research and therapy (Wentland et al., 1993).
Synthetic Applications
Related cyclopropyl compounds have been utilized in the synthesis of hydroxy-pyrrolizidines and indolizidines, leading to the formation of compounds that are of interest as cell-proliferation inhibitors and cell-cell adhesion inhibitors. This synthetic route provides access to a wide range of biologically active molecules (Kondakal et al., 2012).
Antibacterial Agents
Compounds related to 1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone have been synthesized with variations at the C-7 position, producing derivatives that exhibit potent antibacterial activity. This includes studies on naphthyridine derivatives as antibacterial agents, demonstrating the versatility of the cyclopropyl moiety in contributing to antimicrobial efficacy (Miyamoto et al., 1987).
DNA Complexation and Transfection
Phosphorus dendrimers with amine terminal groups related to cyclopropyl-pyrrolidinone compounds have been synthesized and shown to interact with DNA, forming complexes that facilitate gene delivery. These dendrimers exhibit low cytotoxicity and are efficient in transfection experiments, indicating their potential in gene therapy applications (Padié et al., 2009).
Regioselective Synthesis
Metal-catalyzed ring expansion-carbonylation reactions utilizing pyrrolidines and related cyclopropyl compounds have been employed for the regioselective synthesis of piperidinones. This method highlights the cyclopropyl group's role in facilitating novel synthetic pathways, offering a new approach to constructing complex heterocyclic structures (Wang & Alper, 1992).
特性
IUPAC Name |
1-cyclopropyl-4-[4-(2-methylpyridin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-10-16(4-5-19-13)20-6-8-21(9-7-20)18(24)14-11-17(23)22(12-14)15-2-3-15/h4-5,10,14-15H,2-3,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMQZLJDCSNNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)
![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)

![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)

![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)
![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)